![molecular formula C22H23BrO B3037595 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol CAS No. 496868-80-5](/img/structure/B3037595.png)
3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol
Overview
Description
Synthesis Analysis
The synthesis of adamantane derivatives can involve multi-step reactions, starting from simpler adamantane precursors. For example, the synthesis of a new adamantane derivative with a bicyclo[4.2.0]octa-1,3,5-trien-3-yl substituent was achieved through a two-stage synthesis starting from benzocyclobutene and adamantan-2-one . This suggests that the synthesis of 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol could also involve a multi-step process, potentially starting with an adamantane precursor and introducing the biphenyl and bromine functionalities in subsequent steps.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the presence of the adamantane moiety, which can influence the overall conformation and properties of the molecule. For instance, the compound 3(5)-(1-adamantyl)pyrazoles crystallizes in tetramers formed by units linked by N–H⋯N hydrogen bonds . This indicates that the adamantane moiety can participate in molecular interactions that affect the solid-state structure of the compound. Therefore, the molecular structure of 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol would likely be influenced by the adamantane core and its interactions with the bromobiphenyl group.
Chemical Reactions Analysis
Adamantane derivatives can undergo various chemical reactions, depending on the functional groups present. For example, nitration of 3(5)-(1-adamantyl)pyrazole occurs at the pyrazole ring but is accompanied by oxidation of the adamantyl substituent . This suggests that the chemical reactivity of 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol would depend on the reactivity of the bromobiphenyl moiety and how it interacts with the adamantane core.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can be quite diverse. The adamantane moiety itself is known for its rigidity and three-dimensional structure, which can impart stability and unique properties to the derivatives. For instance, the adamantane derivative described in paper demonstrates paramagnetic behavior due to non-interacting S = ½ spins . While the specific physical and chemical properties of 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol are not provided, it can be inferred that the presence of the adamantane core and the bromobiphenyl group would contribute to its overall properties, potentially affecting its solubility, stability, and reactivity.
Scientific Research Applications
1. Noncovalent Interaction Studies
Adamantane derivatives, including those structurally related to 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol, have been studied for their noncovalent interactions. A research conducted by El-Emam et al. (2020) investigated adamantane-1,3,4-thiadiazole derivatives, focusing on intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. This research is significant in understanding the molecular interactions and stability of such compounds (El-Emam et al., 2020).
2. Synthesis and Oxidation Studies
Adamantane derivatives, including adamantan-1-ol, a key adamantane derivative, are used as starting compounds in the synthesis of various products. Khusnutdinov and Oshnyakova (2015) discussed the oxidation of adamantane with pentafluoroperoxybenzoic acid, highlighting its role in synthesizing important adamantane derivatives (Khusnutdinov & Oshnyakova, 2015).
3. Crystal Structure and Antimicrobial Activities
The crystal packing and antimicrobial activities of adamantane-isothiourea derivatives were explored by Al-Omary et al. (2020). Their study provides insights into the molecular conformation and stability of such compounds, as well as their potential antimicrobial properties (Al-Omary et al., 2020).
4. In Vitro Antimicrobial and Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives have been synthesized and characterized for their antimicrobial and in vivo hypoglycemic activities. Al-Wahaibi et al. (2017) reported on the potent antimicrobial and hypoglycemic effects of these derivatives, indicating their potential therapeutic applications (Al-Wahaibi et al., 2017).
5. Anti-inflammatory Potential
Studies on adamantane derivatives like 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione indicate their potential as anti-inflammatory agents. Al-Tamimi et al. (2014) conducted a comprehensive investigation on the molecular structure and biological activity of such compounds, suggesting their use in anti-inflammatory therapies (Al-Tamimi et al., 2014).
Future Directions
The future directions for research on “3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol” could include further studies on its synthesis, properties, and potential applications. For instance, the synthesis of new compounds containing (adamantan-1-yl)(phenyl)methyl or (3,5-dimethyladamantane-1-yl)(phenyl)methyl fragments, and the synthesis of 1,3-disubstituted ureas based on them, is of significant scientific and practical interest .
properties
IUPAC Name |
2-(1-adamantyl)-4-(4-bromophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrO/c23-19-4-1-17(2-5-19)18-3-6-21(24)20(10-18)22-11-14-7-15(12-22)9-16(8-14)13-22/h1-6,10,14-16,24H,7-9,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEASPYYWCOKMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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